
6,7-Difluoroquinazolin-4-ol
Overview
Description
6,7-Difluoroquinazolin-4-ol is a fluorinated quinazoline derivative characterized by fluorine substituents at the 6- and 7-positions of the quinazolin-4-ol core. The difluoro substitution confers distinct electronic and steric properties compared to non-fluorinated analogs, enhancing metabolic stability and binding affinity in biological systems.
Preparation Methods
General Synthetic Strategy
The preparation of 6,7-Difluoroquinazolin-4-ol typically follows a classical quinazolinone synthesis pathway involving:
- Cyclization of 2-amino-4,5-difluorobenzoic acid or its derivatives with formamide or related reagents to form the quinazolin-4-one core.
- Subsequent functional group transformations such as chlorination, nucleophilic aromatic substitutions, and ring modifications to introduce the fluorine substituents at positions 6 and 7.
- Final purification and crystallization steps to obtain the target compound with high purity.
Stepwise Preparation Methods
Cyclization of 2-Aminobenzoic Acid Derivatives
A key starting material is 2-amino-4,5-difluorobenzoic acid or 2-amino-4,6-difluorobenzoic acid. The cyclization to form 6,7-difluoroquinazolin-4(3H)-one is achieved by heating the amino acid derivative with excess formamide under microwave irradiation or conventional reflux conditions.
- Microwave-assisted cyclization : 2-Aminobenzoic acid derivative (10 mmol) is reacted with 10 mL of formamide under microwave irradiation at 500 W for 10-25 minutes. This method significantly reduces reaction time and improves yield.
- Isolation : After reaction completion, boiling water is added dropwise to dissolve excess formamide, and the yellow solid product is filtered and recrystallized from ethanol.
Compound | Yield (%) | Melting Point (°C) |
---|---|---|
6,7-Difluoroquinazolin-4(3H)-one (IIa) | 52 | 263-265 |
6,7-Dimethoxyquinazolin-4(3H)-one (IIb) | 56 | 217-219 |
This step forms the quinazolinone core with the desired fluorine substitution pattern at positions 6 and 7.
Conversion to Quinazoline Chloride Intermediates
The quinazolin-4(3H)-one is then converted to the corresponding 4-chloroquinazoline derivative by treatment with thionyl chloride (SOCl₂) in acetonitrile under reflux for approximately 4 hours.
- Excess SOCl₂ is removed under reduced pressure.
- The residue is dissolved in chloroform, washed with saturated sodium carbonate solution, dried over sodium sulfate, and recrystallized from ethyl acetate.
This step activates the 4-position for nucleophilic substitution in subsequent reactions.
Nucleophilic Aromatic Substitution to Introduce Amino Substituents
The 4-chloroquinazoline intermediate is reacted with aniline derivatives in isopropanol under reflux to afford 4-anilinoquinazoline derivatives.
- Reaction conditions: equimolar amounts of 4-chloroquinazoline and aniline derivative in isopropanol, refluxed for several hours.
- Isolation: solvent evaporation followed by crystallization from methanol.
This step is crucial for modifying the quinazoline scaffold for biological activity but also demonstrates the versatility of the 6,7-difluoroquinazoline core for further functionalization.
Alternative and Optimized Synthetic Routes
Streamlined Multi-Step Manufacturing Process
Recent developments in process chemistry have enabled telescoped multi-step syntheses of quinazoline derivatives, including fluorinated analogs, to improve efficiency and scalability.
- Example: A telescoped four-step preparation of 2-amino-4-bromo-3-fluorobenzonitrile intermediate, followed by chlorination using N-chlorosuccinimide (NCS) and catalytic HCl.
- Cyclization to quinazoline dione using CO₂ and DBU base.
- Halex reaction catalyzed by DABCO and methanesulfonic acid (MsOH) to introduce fluorine substituents.
This process was demonstrated on a >500 kg scale, achieving 39% overall yield and 99.5% HPLC purity after nine steps and five isolations, showcasing industrial applicability.
Patent-Described Synthetic Methods
Patented processes describe synthesis involving:
- Magnesium-halogen exchange reactions using isopropylmagnesium chloride (i-PrMgCl) followed by hydroxylamine treatment.
- Use of trifluoroacetic anhydride (TFAA) and triethylamine in acetonitrile, followed by ammonia addition.
- Chlorination and subsequent reaction with CO₂ in the presence of DBU.
- Final fluorination steps using KF, DABCO, and MsOH to form the fluorinated quinazoline core.
These methods emphasize the use of modern organometallic reagents and catalytic systems for efficient synthesis of quinazoline derivatives with precise substitution patterns.
Summary Table of Key Preparation Steps and Conditions
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Cyclization of 2-amino acid | Formamide, microwave irradiation (500 W, 10-25 min) | 52 | Efficient formation of quinazolin-4-one core |
Chlorination | Thionyl chloride, acetonitrile, reflux 4 h | - | Conversion to 4-chloroquinazoline intermediate |
Nucleophilic substitution | Aniline derivatives, isopropanol, reflux | Variable | Formation of 4-anilinoquinazoline derivatives |
Telescoped multi-step process | NCS/HCl chlorination, CO₂/DBU cyclization, DABCO/MsOH fluorination | 39 (overall) | Scalable manufacturing process for fluorinated quinazolines |
Organometallic exchange & fluorination | i-PrMgCl, hydroxylamine, TFAA, KF, DABCO, MsOH | - | Patent-protected synthetic route emphasizing precision |
Research Findings and Optimization Insights
- Microwave-assisted cyclization significantly reduces reaction time while maintaining moderate yields (~52%) for 6,7-difluoroquinazolin-4(3H)-one.
- The fluorine substituents at positions 6 and 7 influence the reactivity during nucleophilic aromatic substitution, often requiring optimized reaction conditions for high yield.
- Industrial-scale processes incorporate telescoping and continuous flow techniques to minimize purification steps and improve overall yield and purity.
- Use of organometallic reagents and catalytic fluorination agents allows for selective introduction of fluorine atoms, crucial for biological activity optimization.
- Comparative yields for different substituents indicate that fluorine substitution can sometimes lower yields compared to methoxy or chloro analogs, necessitating tailored reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoroquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like iodine or bromine, nitrating agents like nitric acid.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolines, and other functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
6,7-Difluoroquinazolin-4-ol has been investigated for its potential as an anticancer agent due to its structural similarities to known kinase inhibitors. Research indicates that derivatives of quinazolin-4-ol exhibit activity against various cancer cell lines, particularly those resistant to conventional therapies. For example, compounds based on the 6,7-difluoroquinazoline scaffold have shown low micromolar efficacy against chordoma cell lines, which are notoriously difficult to treat .
Kinase Inhibition
The compound has been tested as a part of a broader exploration of kinase inhibitors. It is structurally related to other successful inhibitors such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The 6,7-difluoro substitution enhances its binding affinity and selectivity towards specific kinases, making it a candidate for further development in targeted cancer therapies .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as an important intermediate. Its functional groups allow for further modification and derivatization, facilitating the synthesis of more complex pharmacophores. This capability is crucial in drug discovery processes where structure-activity relationship (SAR) studies are conducted to optimize the efficacy and safety profiles of new compounds .
Case Study 1: Antitumor Activity Assessment
A study evaluated the antitumor properties of various quinazoline derivatives, including this compound. The compound exhibited significant cytotoxicity against U-CH1 and U-CH2 chordoma cell lines with IC50 values indicating potent activity. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing toxicity .
Case Study 2: Kinase Targeting
Another investigation focused on optimizing the 4-anilinoquin(az)oline scaffold for improved EGFR inhibition. The study found that introducing fluorine atoms at specific positions (such as in this compound) significantly enhanced the compound's potency against resistant cell lines. This underscores the strategic role of fluorine substitution in medicinal chemistry .
Mechanism of Action
The mechanism of action of 6,7-Difluoroquinazolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Electronic Properties
The 6,7-difluoro substitution differentiates this compound from other quinazolin-4-ol derivatives. Key comparisons include:
Table 1: Structural and Electronic Comparison
Compound Name | Substituents (Positions) | Molecular Formula | Key Properties |
---|---|---|---|
6,7-Difluoroquinazolin-4-ol | F (6,7) | C₈H₄F₂N₂O | Strong electron-withdrawing effects; compact size enhances binding to kinases |
6,7-Dimethoxyquinazolin-4-ol | OCH₃ (6,7) | C₁₀H₁₀N₂O₃ | Electron-donating methoxy groups; steric bulk may reduce target interactions |
6-Fluoroquinazolin-4-ol | F (6) | C₈H₅FN₂O | Moderate electron withdrawal; mono-fluorination limits metabolic stability |
4-Chloro-6-fluoroquinazoline | Cl (4), F (6) | C₈H₃ClFN₂ | Chlorine as a leaving group enables nucleophilic substitution reactions |
ZM-306416 (FGFR1 inhibitor) | F (phenyl), OCH₃ (6,7) | C₁₆H₁₄ClFN₄O₂ | Combines fluoro and methoxy groups for selective kinase inhibition |
Key Observations :
- Electronic Effects : Fluorine’s electron-withdrawing nature increases the electrophilicity of the quinazoline core, improving interactions with kinase ATP-binding pockets . Methoxy groups, in contrast, are electron-donating and may reduce reactivity.
- Steric Impact : Difluoro substitution minimizes steric hindrance compared to bulkier methoxy groups, enabling tighter binding to targets like FGFR1 .
- Synthetic Flexibility : Chloro-substituted analogs (e.g., 4-chloro-6-fluoroquinazoline) are intermediates in nucleophilic substitution reactions, whereas fluorine’s poor leaving-group properties necessitate alternative synthetic routes .
Pharmacological Activity
While direct data for this compound is unavailable, structurally related compounds highlight trends:
- ZM-306416: A 6,7-dimethoxy-4-anilinoquinazoline with a fluoro-substituted phenyl group shows potent FGFR1 inhibition (IC₅₀ = 40 nM) due to synergistic effects of methoxy and fluoro groups .
- 4-Chloro-6-fluoroquinazoline Derivatives : Chloro-fluoro analogs are precursors to kinase inhibitors, where fluorine enhances target affinity and chloro enables functionalization .
- Methoxy vs. Fluoro : Methoxy-substituted derivatives (e.g., 6,7-Dimethoxyquinazolin-4-ol) often exhibit reduced kinase inhibition compared to fluoro analogs due to lower electrophilicity .
Solubility and Stability
- This compound : Fluorine’s hydrophobicity may reduce aqueous solubility but improve membrane permeability.
- Chloro Derivatives : Chlorine’s electronegativity and larger atomic size may compromise metabolic stability compared to fluorine .
Biological Activity
6,7-Difluoroquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C8H5F2N3O. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable compound in drug development.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways. For instance, it has shown potential in inhibiting kinases that are crucial for cancer cell proliferation.
- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
-
Anticancer Activity :
A study demonstrated that this compound effectively inhibited the growth of diffuse large B-cell lymphoma (DLBCL) cells by targeting BCL6, a transcriptional repressor involved in lymphomagenesis. The compound was shown to induce apoptosis in these cells at nanomolar concentrations, suggesting its potential as a therapeutic agent for BCL6-driven malignancies . -
Antiviral Properties :
Research indicated that this compound could inhibit the replication of certain viruses by interfering with their enzymatic processes. This was particularly noted in studies involving influenza virus models where the compound reduced viral load significantly . -
Immunological Effects :
Activation of Toll-like receptor 8 (TLR-8) by this compound was observed to enhance the production of pro-inflammatory cytokines such as IL-12 and TNF-alpha. This suggests its potential use as an immunomodulatory agent in therapeutic settings .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6,7-Difluoroquinazolin-4-ol?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, 4-chloro-6,7-dimethoxyquinazoline can react with fluorinated anilines under reflux in isopropanol with a base like N,N-diisopropylethylamine (DIPEA). After heating (e.g., 90°C for 2 hours), the product is purified via combi-flash column chromatography using gradients of ethyl acetate/heptane . Fluorine substituents are introduced either during quinazoline ring formation or via post-synthetic modifications using fluorinated boronic acids (e.g., 2,6-difluorophenylboronic acid pinacol ester) under Suzuki coupling conditions .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use DMSO-d6 to resolve fluorine-coupled splitting patterns. For example, aromatic protons in fluorinated quinazolines show distinct coupling (e.g., δ 7.35–8.80 ppm in 1H NMR) .
- LCMS : Confirm molecular ion peaks (e.g., m/z 378.1 [M+1]+ for analogous compounds) and fragmentation patterns .
- TLC : Monitor reaction progress using ethyl acetate/heptane solvent systems (Rf ~0.3–0.5) .
Q. How do solubility and stability of this compound influence experimental design?
- Methodological Answer : The compound is polar due to fluorine and hydroxyl groups, making it soluble in DMSO or DMF but poorly soluble in water. Stability tests under varying pH (e.g., 1–13) and temperatures (e.g., 25–90°C) are critical. Store at 0–6°C in anhydrous conditions to prevent hydrolysis of fluorine substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Catalyst : Use DIPEA or K2CO3 to deprotonate amines and enhance nucleophilicity .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility, while isopropanol reduces side reactions .
- Temperature : Heating at 90–140°C accelerates ring closure but requires controlled reflux to avoid decomposition .
- Purification : Gradient column chromatography (0–15% EtOAc/heptane) resolves regioisomers .
Q. How should researchers address discrepancies in reported spectroscopic data for fluorinated quinazoline derivatives?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare 19F NMR shifts (if available) to confirm fluorine positions .
- Analyze LCMS isotopic patterns (e.g., bromine/fluorine signatures) .
- Replicate synthesis under standardized conditions (e.g., 2-hour reflux in isopropanol) to isolate batch-specific impurities .
Q. What strategies mitigate regioselectivity challenges during fluorine substitution on the quinazoline core?
- Methodological Answer :
- Directing Groups : Use methoxy or nitro groups at specific positions to guide fluorine introduction .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before fluorination .
- Microwave Synthesis : Enhances regiocontrol in Suzuki-Miyaura couplings with fluorinated boronic acids .
Q. How can researchers analyze and minimize byproducts in this compound synthesis?
- Methodological Answer :
Properties
IUPAC Name |
6,7-difluoro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZTVZUFJDYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440690 | |
Record name | 4-hydroxy-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-37-6 | |
Record name | 4-hydroxy-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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